![molecular formula C18H18ClN3O B1520886 2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol CAS No. 1140897-32-0](/img/structure/B1520886.png)
2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol
Overview
Description
BMS-823778 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in regulating tissue-specific intracellular glucocorticoid metabolism. By inhibiting 11β-HSD1, BMS-823778 has shown potential in treating metabolic diseases such as type 2 diabetes, dyslipidemia, and obesity .
Preparation Methods
The synthesis of BMS-823778 involves several steps, starting with the preparation of the core structure, which is a 1,2,4-triazolopyridinyl-methanol derivative. The synthetic route typically includes cyclization reactions, chlorination, and subsequent functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
BMS-823778 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in BMS-823778.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and glucocorticoid regulation.
Medicine: Explored as a therapeutic agent for treating metabolic diseases such as type 2 diabetes, dyslipidemia, and obesity.
Industry: Potential applications in the development of new drugs targeting metabolic pathways
Mechanism of Action
BMS-823778 exerts its effects by selectively inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for converting inactive cortisone into active cortisol within tissues. By inhibiting this conversion, BMS-823778 reduces the levels of active cortisol, thereby modulating glucocorticoid metabolism. This mechanism is particularly beneficial in conditions where excessive cortisol production contributes to metabolic disorders .
Comparison with Similar Compounds
BMS-823778 is unique in its high selectivity and potency as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. Similar compounds include:
Carbenoxolone: Another inhibitor of 11β-HSD1, but with lower selectivity and potency.
Etamicastat: Inhibits dopamine beta-hydroxylase and has different therapeutic applications.
Ivosidenib: Inhibits isocitrate dehydrogenase type 1, targeting different metabolic pathways
BMS-823778 stands out due to its high selectivity for 11β-HSD1 and its potential for treating metabolic diseases with fewer off-target effects .
Biological Activity
The compound 2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 283.77 g/mol. It features a triazole ring fused with a pyridine structure and a cyclopropyl group attached to a chlorophenyl moiety.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell proliferation across various cancer cell lines:
- IC50 Values : Several studies report IC50 values ranging from 0.2 µM to 5.85 µM for related compounds against human cancer cell lines such as MCF-7 and A549 . These values suggest that the compound may also possess potent anticancer activity.
Compound Type | IC50 (µM) | Cancer Cell Line |
---|---|---|
Triazole Derivative | 0.55 - 1.7 | MCF-7 |
Benzamide Derivative | 5.85 | Various |
Cyclopropyl Triazole | <10 | A549 |
2. Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. The compound is hypothesized to exhibit moderate to strong activity against various bacterial strains:
- Activity Against Bacteria : Compounds similar in structure have demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, with reported IC50 values indicating significant antibacterial activity .
3. Enzyme Inhibition
Enzyme inhibition studies are crucial in evaluating the therapeutic potential of new compounds:
- Acetylcholinesterase (AChE) Inhibition : The compound's structural analogs have shown promising AChE inhibitory activity, which is essential for treating conditions like Alzheimer's disease. For instance, some derivatives exhibit IC50 values as low as 7.49 µM compared to standard drugs like donepezil .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole derivatives:
- Study on Triazoloquinazolines : This study found that triazoloquinazolines exhibited antioxidant, anti-diabetic, and anti-inflammatory activities alongside anticancer properties . The findings suggest that modifications in the triazole structure can lead to enhanced biological efficacy.
- Molecular Docking Studies : Docking studies have elucidated the binding interactions of similar compounds with target proteins, highlighting their potential as therapeutic agents in cancer treatment . These studies provide insights into how structural variations affect biological activity.
Properties
IUPAC Name |
2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-17(2,23)14-4-3-11-22-15(14)20-21-16(22)18(9-10-18)12-5-7-13(19)8-6-12/h3-8,11,23H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIFVLOBVCIMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CN2C1=NN=C2C3(CC3)C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140897-32-0 | |
Record name | BMS-823778 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140897320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-823778 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JYO8VTR11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.